molecular formula C15H26N2O4 B7916902 [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916902
M. Wt: 298.38 g/mol
InChI Key: PCIKPEWJZCNCKE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further reactions or interactions . The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both the Boc protecting group and the cyclopropyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-[(3S)-3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKPEWJZCNCKE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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